molecular formula C18H13N5O4 B2742294 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2034349-14-7

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2742294
CAS No.: 2034349-14-7
M. Wt: 363.333
InChI Key: XCKLBUOAWHGBRV-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with methoxy and nitro substituents on the phenyl rings. The compound’s structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrazine ring. The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.

Scientific Research Applications

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-5-13(6-8-15)21-9-10-22-16(19-20-17(22)18(21)24)12-3-2-4-14(11-12)23(25)26/h2-11,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXTWVSMPCHHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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